S-(2-Hydroxypropyl)glutathione-d6
CAS No.:
Cat. No.: VC0208513
Molecular Formula: C₁₃H₁₇D₆N₃O₇S
Molecular Weight: 371.44
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₃H₁₇D₆N₃O₇S |
|---|---|
| Molecular Weight | 371.44 |
Introduction
Chemical Structure and Properties
S-(2-Hydroxypropyl)glutathione-d6 is characterized by its specific molecular composition and physical properties that make it suitable for analytical applications. As a stable isotope-labeled compound, it maintains the chemical behavior of its non-deuterated counterpart while providing a distinct mass signature.
Molecular Characteristics
S-(2-Hydroxypropyl)glutathione-d6 possesses a defined chemical structure with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17D6N3O7S |
| Molecular Weight | 371.44 g/mol |
| CAS Registry Number | 85933-29-5 |
| SMILES Notation | O=C(NCC(O)=O)C@@HCSC([2H])([2H])C(O)([2H])C([2H])([2H])[2H] |
| SIL Type | Deuterium |
| Physical Form | Neat (undiluted) |
The compound is derived from glutathione, which is a tripeptide consisting of glutamic acid, cysteine, and glycine. The deuterium atoms are positioned on the hydroxypropyl moiety attached to the sulfur of the cysteine residue .
Structural Features
The structure of S-(2-Hydroxypropyl)glutathione-d6 includes the glutathione backbone with an S-(2-hydroxypropyl) group attached to the sulfur atom of the cysteine residue. The six deuterium atoms (D6) are distributed on the hydroxypropyl group, with one at the carbon bearing the hydroxyl group and five at the remaining carbon positions . This strategic placement allows for effective tracking of the compound in metabolic studies while minimizing isotope effects on chemical reactivity.
Synthesis and Production
The production of S-(2-Hydroxypropyl)glutathione-d6 involves specialized synthetic methods to ensure proper deuterium incorporation while maintaining the structural integrity of the glutathione conjugate.
Quality Control and Characterization
As a certified reference material, S-(2-Hydroxypropyl)glutathione-d6 undergoes rigorous quality control testing to verify:
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Isotopic purity (deuterium content)
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Chemical purity
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Structural confirmation via NMR, MS, and other analytical techniques
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Stability under recommended storage conditions
Applications in Metabolic Research
S-(2-Hydroxypropyl)glutathione-d6 plays a crucial role in research related to glutathione conjugation pathways, particularly in xenobiotic metabolism studies.
Metabolite Tracking
The compound serves as an internal standard for tracking glutathione conjugation reactions in metabolic studies. The deuterium labeling creates a mass shift that allows researchers to differentiate between endogenous and exogenous metabolites using mass spectrometry techniques .
Analytical Applications
The unique properties of S-(2-Hydroxypropyl)glutathione-d6 make it valuable for various analytical applications, particularly in quantitative analysis.
Mass Spectrometric Analysis
As a stable isotope-labeled internal standard, S-(2-Hydroxypropyl)glutathione-d6 enables accurate quantification of the corresponding non-labeled compound in biological samples. The mass difference of 6 Da between the labeled and unlabeled compounds allows for clear distinction in mass spectrometry, minimizing matrix effects and improving quantitative precision .
Method Development and Validation
The compound is essential for developing and validating analytical methods for detecting glutathione conjugates in various matrices. Its structural similarity to the analyte of interest, coupled with the mass difference, makes it ideal for:
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Compensating for extraction losses
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Normalizing ionization efficiency variations
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Correcting for matrix effects
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Providing improved quantitative accuracy
These properties make it particularly valuable in pharmacokinetic and toxicokinetic studies where precise quantification is critical .
Glutathione Conjugation in Xenobiotic Metabolism
Understanding the context of S-(2-Hydroxypropyl)glutathione-d6 requires knowledge of glutathione conjugation processes in xenobiotic metabolism.
Glutathione Conjugation Mechanisms
Glutathione (GSH) conjugation represents a major detoxification pathway for xenobiotics in biological systems. This process typically involves:
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Direct conjugation of electrophilic compounds with GSH (spontaneous or catalyzed by glutathione S-transferases)
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Formation of intermediate reactive species that subsequently react with GSH
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Further processing of the initial conjugates to mercapturic acids for excretion
The formation of S-(2-hydroxypropyl)glutathione specifically indicates metabolism of compounds containing a propyl group that undergoes hydroxylation and subsequent conjugation with glutathione .
Role in Toxicological Studies
Research findings suggest that glutathione conjugation can be either a detoxification or bioactivation pathway, depending on the xenobiotic involved. In the case of certain halogenated compounds, glutathione conjugation can lead to the formation of reactive intermediates that may contribute to toxicity .
Studies with deuterium-labeled compounds like S-(2-Hydroxypropyl)glutathione-d6 help elucidate these complex metabolic pathways by tracking the fate of specific molecular fragments through the biotransformation process .
S-(2-Hydroxypropyl)glutathione-d6 is part of a larger family of glutathione conjugates that serve as important metabolic markers and reference standards.
Structural Analogs
Several related glutathione conjugates have been identified and synthesized for research purposes, including:
| Compound | Molecular Formula | Molecular Weight | Catalog Number |
|---|---|---|---|
| S-(2-Hydroxypropyl)glutathione | C13H23N3O7S | 365.40 | PA 07 12710 |
| S-(2-Hydroxyethyl)glutathione | C12H21N3O7S | 351.38 | PA 07 12680 |
| S-(1-Methyl-2-hydroxyethyl)glutathione | Not specified | Not specified | PA 07 12730 |
| S-(1-Methyl-2-hydroxyethyl)glutathione-d6 | C13H17D6N3O7S | 371.44 | PA STI 062050 |
These compounds represent various glutathione adducts formed during metabolism of different xenobiotics .
Metabolic Relevance
Different glutathione conjugates serve as markers for specific metabolic pathways. For example:
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S-(2-hydroxyethyl)glutathione is associated with metabolism of ethylene compounds
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S-(2-hydroxypropyl)glutathione is linked to propylene or propane derivatives
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S-(1-methyl-2-hydroxyethyl)glutathione indicates alternative hydroxylation patterns
The deuterated versions of these compounds provide valuable internal standards for studying these metabolic transformations .
| Parameter | Recommended Condition |
|---|---|
| Storage Temperature | -20°C |
| Transport Temperature | Room Temperature |
| Product Form | Neat (undiluted) |
| Special Precautions | Protection from light and moisture |
These conditions help maintain the chemical and isotopic purity of the compound over time .
Regulatory Considerations
As a research chemical, S-(2-Hydroxypropyl)glutathione-d6 may be subject to regulatory requirements depending on the jurisdiction. Information suggests that it may have restrictions on shipping and handling, requiring proper documentation to meet regulatory requirements .
Future Research Directions
The ongoing development and application of S-(2-Hydroxypropyl)glutathione-d6 and related compounds point to several promising research directions.
Metabolomic Applications
The integration of deuterated standards like S-(2-Hydroxypropyl)glutathione-d6 into comprehensive metabolomic workflows offers opportunities for:
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Improved quantification accuracy in untargeted metabolomics
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Better characterization of glutathione conjugation pathways in response to xenobiotic exposure
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Development of more sensitive biomarkers for chemical exposure
These applications can enhance our understanding of how environmental chemicals impact biological systems .
Toxicological Mechanism Elucidation
Future research using S-(2-Hydroxypropyl)glutathione-d6 and similar compounds may help clarify mechanistic aspects of toxicity, particularly:
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The role of glutathione depletion in chemical-induced stress
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Formation of reactive intermediates during glutathione conjugation
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Tissue-specific differences in glutathione conjugate formation and processing
Such insights could contribute to improved risk assessment and development of more targeted therapeutic interventions .
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